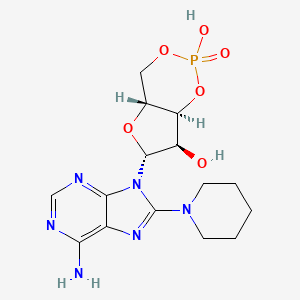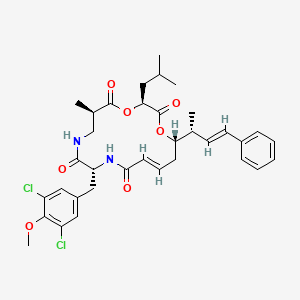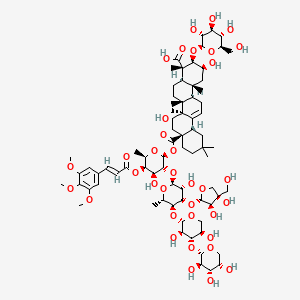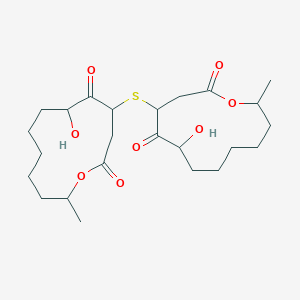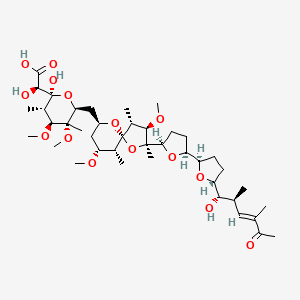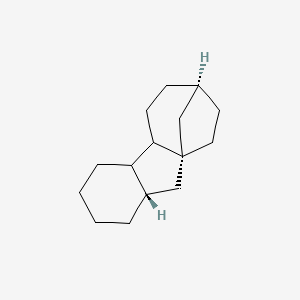
Gibbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibbane is a sesquiterpene and a terpenoid fundamental parent.
Wissenschaftliche Forschungsanwendungen
Phytoremediation and Wastewater Treatment : Lemna gibba, also known as duckweed, has been investigated for its capacity to remove toxic elements from wastewater. In a study by Sasmaz and Öbek (2009), Lemna gibba significantly accumulated toxic elements such as uranium, arsenic, and boron from secondary effluents (Sasmaz & Öbek, 2009). Additionally, research by Osama et al. (2020) utilized Lemna gibba for the phytoremediation of 1,4-dioxane in wastewater, emphasizing the plant's potential in environmental applications (Osama et al., 2020).
Heavy Metal Removal : Studies have also explored the effectiveness of Lemna gibba in removing heavy metals from mixtures, as demonstrated by Demim et al. (2014). They employed the central composite design technique to evaluate the plant's impact on the removal process (Demim et al., 2014).
Biomass Production : Research by Verma and Suthar (2014) focused on using Lemna gibba for sewage wastewater treatment and converting wastewater nutrients into protein and carbohydrate-rich biomass. This suggests the potential for using the plant in synchronized wastewater treatment and biomass harvesting systems (Verma & Suthar, 2014).
Toxicity Studies : Körner et al. (2001) conducted laboratory-scale experiments to measure the effect of different ammonia concentrations and pH values on the growth of Lemna gibba in wastewater, providing insights into the toxicity thresholds for the plant (Körner et al., 2001).
Eigenschaften
Produktname |
Gibbane |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1R,3S,12S)-tetracyclo[10.2.1.01,9.03,8]pentadecane |
InChI |
InChI=1S/C15H24/c1-2-4-13-12(3-1)10-15-8-7-11(9-15)5-6-14(13)15/h11-14H,1-10H2/t11-,12-,13?,14?,15+/m0/s1 |
InChI-Schlüssel |
BRIUXPNFDNMNPK-APSKQVOWSA-N |
Isomerische SMILES |
C1CCC2[C@@H](C1)C[C@]34C2CC[C@H](C3)CC4 |
SMILES |
C1CCC2C(C1)CC34C2CCC(C3)CC4 |
Kanonische SMILES |
C1CCC2C(C1)CC34C2CCC(C3)CC4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






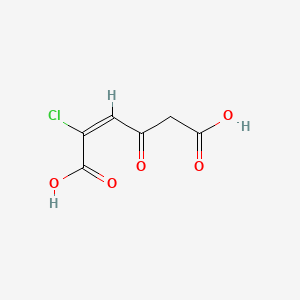
![2-[4-[1-[3,4-Bis(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-4-yl)ethyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B1244423.png)

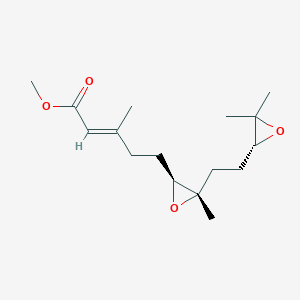
![9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione](/img/structure/B1244431.png)
